2-(benzyloxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide
Description
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Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c18-7-8-21-16(6-9-22-13-16)12-17-15(19)11-20-10-14-4-2-1-3-5-14/h1-5,18H,6-13H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZAMUOTHDTFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)COCC2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the standard synthetic routes for 2-(benzyloxy)-N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}acetamide, and what key reagents/conditions are required?
The synthesis typically involves multi-step organic reactions, including:
- Benzyloxy group introduction : Halogenation or nucleophilic substitution using benzyl bromide/chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiolane ring functionalization : Oxidation of sulfur-containing intermediates with agents like hydrogen peroxide or mCPBA to form sulfoxide/sulfone derivatives .
- Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid and amine precursors .
Critical conditions : Temperature control (0–60°C), anhydrous solvents (e.g., THF, DMF), and pH monitoring to prevent side reactions .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Characterization :
Q. What spectroscopic techniques are essential for characterizing this compound’s stereochemistry?
- Circular Dichroism (CD) : To resolve chiral centers in the thiolan ring .
- 2D NMR (COSY, NOESY): To confirm spatial proximity of the hydroxyethoxy and benzyloxy groups .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Advanced Research Questions
Q. How can reaction optimization address low yields in the final coupling step?
- Variables to test :
- Solvent polarity (DMF vs. acetonitrile) to stabilize transition states .
- Catalysts: Switch from EDC/HOBt to PyBOP for sterically hindered amines .
- Temperature: Gradual warming (25°C → 40°C) to avoid epimerization .
- Design of Experiment (DoE) : Use a factorial design to evaluate interactions between variables .
Q. How should researchers resolve contradictions in biological activity data between structural analogs?
- Hypothesis-driven approach :
- Test stereochemical impact: Compare enantiomers via chiral separation .
- Assess impurity profiles (e.g., residual DMF) using LC-MS .
- Evaluate solvent effects on in vitro assays (e.g., DMSO vs. saline) .
- Case study : Analogues with divergent sulfone/sulfoxide groups showed 10-fold differences in enzyme inhibition, highlighting redox-sensitive bioactivity .
Q. What strategies are recommended for studying this compound’s interaction with enzymatic targets?
- Molecular docking : Use AutoDock Vina to model binding to cysteine proteases (targeting the thiolan sulfur) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
- Enzyme kinetics : Monitor inhibition via fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B) .
Q. How can environmental impact be assessed for this compound in ecotoxicology studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
